Ethyl 3-(propylamino)but-2-enoate
Description
Ethyl 3-(propylamino)but-2-enoate (CAS: 5091-92-9) is an enamino ester with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol . Its structure features a propylamino group at the β-position of the α,β-unsaturated ester (Figure 1). Key physicochemical properties include a LogP of 1.84 (indicating moderate lipophilicity) and a polar surface area (PSA) of 38.33 Ų, suggesting moderate solubility in polar solvents . This compound is typically synthesized via condensation reactions between β-ketoesters and primary amines, as demonstrated by Xu et al. (2013) using ethyl acetoacetate and propylamine under acidic catalysis .
Enamino esters like this serve as versatile intermediates in heterocyclic synthesis, particularly for constructing pharmacologically relevant scaffolds such as imidazoles and quinolines .
Properties
CAS No. |
5091-92-9 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
ethyl 3-(propylamino)but-2-enoate |
InChI |
InChI=1S/C9H17NO2/c1-4-6-10-8(3)7-9(11)12-5-2/h7,10H,4-6H2,1-3H3 |
InChI Key |
PAZDNVYVODMRHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=CC(=O)OCC)C |
Origin of Product |
United States |
Preparation Methods
Direct Condensation of β-Ketoesters with Amines Catalyzed by Iron Salts
One of the most straightforward and well-documented methods for preparing β-N-substituted aminoacrylates is the direct condensation of β-ketoesters with primary amines in the presence of iron(III) chloride hexahydrate (FeCl3·6H2O) as a Lewis acid catalyst.
- In a dichloromethane solution (5 mL per mmol of β-ketoester), FeCl3·6H2O (5 mol%) is added under an inert argon atmosphere.
- The β-ketoester (1 equiv) is added, followed by the primary amine (1 equiv), in this case, propylamine.
- The reaction mixture is stirred at room temperature or reflux until the β-ketoester is fully converted, as monitored by thin-layer chromatography (TLC).
- The reaction mixture is then directly loaded onto a silica gel column and eluted with a 7:3 heptane/ethyl acetate mixture to isolate the pure product.
- Mild reaction conditions.
- Good to excellent yields (typically over 80%).
- Straightforward purification by chromatography without tedious workup.
- The iron catalyst is inexpensive and non-toxic.
| Amine Used | β-Ketoester Used | Product Yield (%) | Notes |
|---|---|---|---|
| Propylamine | Ethyl acetoacetate | >80% | High regio- and chemoselectivity |
This method has been shown to be general for various primary amines and β-ketoesters, producing β-N-substituted aminoacrylates efficiently.
Solvent-Free Catalysis Using Boron Oxide Adsorbed on Alumina (B2O3/Al2O3)
An environmentally friendly and efficient alternative involves the use of a heterogeneous catalyst composed of boron oxide adsorbed on alumina (B2O3/Al2O3) under solvent-free conditions.
- Mix β-dicarbonyl compounds (1 mmol) and primary amines (1.1 mmol) with 0.03 g of B2O3/Al2O3 catalyst (15% w/w).
- Stir the mixture at room temperature.
- Monitor the reaction by TLC until completion.
- Dilute with ethyl acetate, filter to remove the catalyst, wash, dry, and evaporate the solvent.
- Purify the residue by flash column chromatography.
- Solvent-free conditions improve environmental sustainability.
- Catalyst is reusable without significant loss of activity.
- High yields and operational simplicity.
- No need for metal catalysts or harsh conditions.
| Amine Used | β-Dicarbonyl Compound Used | Product Yield (%) | Reaction Time (h) | Notes |
|---|---|---|---|---|
| Propylamine | Ethyl acetoacetate | High (>80%) | Variable (few hours) | Catalyst easily recovered |
This method is suitable for a broad substrate scope, including aliphatic amines like propylamine, and provides a clean and efficient route to β-enamino esters.
Enamination via Oxidative Catalysis Using Ammonium Ceric Nitrate
Another reported method involves the reaction of amines with ethyl acetoacetate in the presence of ammonium ceric nitrate as an oxidant catalyst.
- Dissolve the amine (e.g., propylamine or substituted anilines) in ethyl acetoacetate at room temperature.
- Add ammonium ceric nitrate (catalytic amount, e.g., 5 mmol).
- Stir the mixture at 40°C for 20–24 hours.
- After completion, add ethanol to precipitate or extract the product.
- Isolate and purify the β-enamino ester.
- This method is more commonly applied to aromatic amines but could be adapted for aliphatic amines.
- Longer reaction times and elevated temperature are required.
- The method involves an oxidative catalyst, which may affect sensitive substrates.
Summary Table of Preparation Methods
Mechanistic Insights and Research Findings
- The iron salt-catalyzed condensation proceeds via Lewis acid activation of the β-ketoester carbonyl, facilitating nucleophilic attack by the amine and subsequent dehydration to form the β-enamino ester.
- The boron oxide/alumina catalyst likely promotes the enamination by activating the carbonyl group and stabilizing intermediates, enabling the reaction under solvent-free conditions.
- Both methods exhibit high regio- and chemoselectivity, favoring the formation of the (Z)-isomer of the β-N-substituted aminoacrylate.
- Spectroscopic characterization (1H and 13C NMR) confirms the structure and stereochemistry of the products.
- The iron-catalyzed method allows easy purification by chromatography without extensive workup.
- The heterogeneous catalyst method offers environmental benefits due to catalyst recyclability and elimination of solvents.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(propylamino)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include oxo derivatives, alcohols, amines, and various substituted esters .
Scientific Research Applications
Ethyl 3-(propylamino)but-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 3-(propylamino)but-2-enoate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The following table compares ethyl 3-(propylamino)but-2-enoate with four structurally related compounds:
*Estimated based on fluorinated chain’s hydrophobicity.
Key Observations:
Substituent Effects on Lipophilicity: The parent compound’s LogP (1.84) increases significantly with aromatic or fluorinated substituents. For example, the 4-bromophenyl analog’s LogP is expected to rise due to the bromine atom’s hydrophobicity, while the perfluorinated compound’s LogP exceeds 4.0 .
Polar Surface Area (PSA): Introduction of polar groups (e.g., bromine in 4-bromophenylamino) increases PSA, enhancing solubility in polar solvents .
Spectral and Structural Insights
- NMR Spectroscopy : The parent compound’s ¹H NMR shows a singlet at δ 4.70 (enamine proton) and a triplet at δ 1.26 (ethyl CH₃), while the 4-bromophenyl analog exhibits aromatic protons at δ 7.38–7.43 .
- X-Ray Crystallography: The diphenyl derivative’s crystal structure reveals disorder in the propylamino chain, attributed to rotational flexibility .
Biological Activity
Ethyl 3-(propylamino)but-2-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, highlighting relevant case studies and research findings.
Synthesis and Characterization
This compound can be synthesized through the direct condensation of propylamine with β-ketoesters, often facilitated by Lewis acid catalysts such as iron salts. This method allows for the formation of β-N-substituted aminoacrylates, which serve as precursors for various biologically active compounds .
Spectroscopic Data
The compound has been characterized using various spectroscopic techniques, including NMR and IR spectroscopy. Key spectral data are summarized in the following table:
| Technique | Chemical Shift (ppm) | Multiplicity | Comments |
|---|---|---|---|
| 1H NMR | 0.95 (t) | J = 7.1 Hz | 3H (Propyl) |
| 1.26 (t) | J = 7.1 Hz | 3H | |
| 1.53 (m) | 4H | ||
| 1.93 (s) | 1H | ||
| 3.22 (q) | J = 6.5 Hz | 2H | |
| 4.10 (q) | J = 7.1 Hz | 2H | |
| 4.44 (s) | 1H | ||
| 8.55 (s) | 1H |
Antitumor Activity
Research indicates that derivatives of ethyl aminoacrylates exhibit antitumor properties. For instance, compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation in vitro, particularly against KB cells, a line derived from human cervical cancer .
The biological activity of this compound may be attributed to its ability to interact with cellular pathways involved in cell division and apoptosis. Studies suggest that these compounds can induce cell cycle arrest and promote apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as MAPK .
Study on Anticancer Properties
In a study involving various aminoacrylate derivatives, this compound was assessed for its cytotoxic effects on cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents .
Antibacterial Activity
Another investigation examined the antibacterial properties of similar compounds against Gram-positive and Gram-negative bacteria. Ethyl aminoacrylates exhibited significant antibacterial activity, suggesting potential applications in treating bacterial infections .
Q & A
Q. What are the established synthetic routes for Ethyl 3-(propylamino)but-2-enoate, and how can experimental parameters (e.g., solvent, temperature) be optimized to improve yield?
- Methodological Answer : this compound can be synthesized via Darzens condensation or nucleophilic substitution. For example, a Darzens-like reaction between α-bromo ketones and acyl phosphonates has been employed to produce structurally similar enamino esters (e.g., Ethyl 3-(benzylamino)but-2-enoate) . Key parameters to optimize include:
- Temperature : Reactions often proceed at 35–60°C to balance reactivity and side-product formation .
- Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity of amines .
- Catalyst : Cesium carbonate or similar bases improve alkylation efficiency .
Table 1 : Example Reaction Conditions for Enamino Ester Synthesis
| Reactants | Solvent | Temperature | Catalyst | Yield (%) |
|---|---|---|---|---|
| α-Bromo ketone + Amine | Acetonitrile | 60°C | Cs₂CO₃ | 76–93% |
| Acyl phosphonate + Amine | Ethanol | Reflux | None | 70–85% |
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the enamino ester moiety (e.g., δ ~5.5–6.5 ppm for vinyl protons; δ ~160–170 ppm for carbonyl carbons). Compare with analogs like Ethyl 3-amino-4-(2-phthalimidoethoxy)but-2-enoate .
- IR Spectroscopy : Confirm C=O (1700–1750 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches.
- Mass Spectrometry : Exact mass (e.g., m/z 171.1 for [M+H]⁺) and fragmentation patterns should align with theoretical values .
- Purity Assessment : Use HPLC with UV detection (λ = 210–280 nm) and reference standards (e.g., ≥98% purity criteria ).
Q. What chromatographic methods are most effective for purifying this compound, and how can solvent systems be tailored to reduce co-elution of byproducts?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 8:2 → 6:4). For polar byproducts, add 1–5% triethylamine to suppress tailing .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) + 0.1% formic acid improve resolution for zwitterionic impurities .
Advanced Research Questions
Q. How can reaction mechanisms for this compound synthesis be probed using kinetic studies or isotopic labeling?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare rates of reactions using deuterated amines (e.g., N-propyl-d₇) to identify rate-determining steps (e.g., nucleophilic attack vs. proton transfer) .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates (e.g., enolates or carbocationic species) .
Q. What strategies resolve contradictions between computational predictions (e.g., DFT-calculated reaction pathways) and experimental outcomes for this compound?
- Methodological Answer :
- Benchmarking : Validate DFT methods (e.g., B3LYP/6-31G*) against crystallographic data for related enamino esters .
- Solvent Modeling : Incorporate implicit/explicit solvent models (e.g., PCM for acetonitrile) to refine energy barriers .
- Error Analysis : Quantify discrepancies using root-mean-square deviations (RMSD) between predicted and observed spectroscopic data .
Q. How can this compound’s stability under varying conditions (pH, light, temperature) be systematically evaluated to inform storage protocols?
- Methodological Answer :
- Forced Degradation Studies :
- Thermal Stability : Heat samples at 40–80°C for 24–72 hours; monitor via TLC/HPLC .
- Photostability : Expose to UV light (λ = 254 nm) and assess decomposition products .
- pH Stability : Incubate in buffers (pH 1–13) and quantify hydrolysis products (e.g., propylamine via GC-MS) .
Table 2 : Stability Profile Under Accelerated Conditions
| Condition | Degradation Products | Half-Life (Days) |
|---|---|---|
| 60°C, dry | None detected | >30 |
| pH 12, 25°C | Propylamine + Ethyl acrylate | 2–3 |
| UV light, 25°C | Cyclized imine derivatives | 5–7 |
Q. What advanced spectroscopic or crystallographic techniques can elucidate tautomeric equilibria or stereochemical ambiguities in this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve Z/E isomerism using SHELXL refinement (e.g., C=O and C-N bond lengths ).
- Dynamic NMR : Monitor exchange between tautomers (e.g., enamine vs. imine forms) at variable temperatures .
- VCD Spectroscopy : Detect chiral centers and assign absolute configuration via comparison with computed spectra .
Q. How can researchers design controlled experiments to investigate the compound’s reactivity in multi-step syntheses (e.g., cyclization to pyrroles or indoles)?
- Methodological Answer :
- Stepwise Optimization :
Cyclization Screening : Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) in solvents like toluene/DMF .
Byproduct Trapping : Add scavengers (e.g., molecular sieves for water) to suppress hydrolysis .
Kinetic Profiling : Use stopped-flow NMR to capture transient intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
